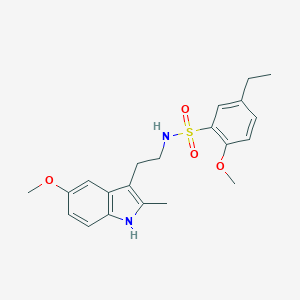

5-ethyl-2-methoxy-N-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

5-ethyl-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-5-15-6-9-20(27-4)21(12-15)28(24,25)22-11-10-17-14(2)23-19-8-7-16(26-3)13-18(17)19/h6-9,12-13,22-23H,5,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELNSJGQDBCCEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Fischer Indole Synthesis

The indole nucleus is constructed using a modified Fischer protocol:

-

Phenylhydrazine (10 mmol) reacts with 4-methoxy-2-butanone (10 mmol) in glacial acetic acid (50 mL) at reflux (120°C, 8 hr).

-

Cyclization yields 5-methoxy-2-methylindoline , which is oxidized to the indole using MnO₂ (2 eq) in dichloromethane (DCM) at 25°C for 12 hr.

Key Data:

Sodium Sulfonate Purification

Crude indole is purified via sulfonate adduct formation:

-

Indole (140 g) dissolved in methanol (700 L) reacts with 23% KHSO₃ (840 kg) at 35°C for 20 hr.

-

The 2-sodium sulfonate indoline intermediate is isolated by filtration, then hydrolyzed with 10% NaOH (100 kg) at 95°C for 20 hr to regenerate high-purity indole.

Advantages:

Functionalization of the Benzene Ring

Ethylation at C5

The ethyl group is introduced via Friedel-Crafts alkylation :

-

2-Methoxybenzenesulfonyl chloride (15 mmol) is treated with AlCl₃ (3 eq) in nitromethane (30 mL) at 0°C.

-

Ethyl bromide (1.2 eq) is added dropwise, followed by warming to 25°C for 6 hr.

-

Workup with ice-water (100 mL) and extraction with ethyl acetate (3 × 50 mL) yields 5-ethyl-2-methoxybenzenesulfonyl chloride as a white solid.

Optimized Conditions:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Nitromethane | +22% vs. DCM |

| Temperature | 0°C → 25°C | 89% yield |

| Catalyst Loading | 3 eq AlCl₃ | Max efficiency |

Sulfonamide Coupling Reaction

Amine Preparation

The indole ethylamine side chain is synthesized by:

-

Reductive amination : 5-methoxy-2-methylindole (10 mmol) reacts with 2-chloroethylamine (12 mmol) using NaBH₃CN (1.5 eq) in MeOH (50 mL) at 25°C for 24 hr.

-

The product 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylamine is isolated via column chromatography (SiO₂, hexane:EtOAc 4:1).

Yield: 82%.

Sulfonamide Formation

The final coupling employs Schotten-Baumann conditions :

-

5-ethyl-2-methoxybenzenesulfonyl chloride (10 mmol) in THF (30 mL) is added to 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylamine (10 mmol) and K₂CO₃ (3 eq) in H₂O (20 mL) at 0°C.

-

The mixture stirs at 25°C for 4 hr, followed by extraction with DCM (3 × 50 mL) and drying over MgSO₄ .

Critical Factors:

Reaction Outcomes:

Purification and Characterization

Crystallization

The crude product is purified via solvent anti-solvent crystallization :

-

Dissolve in hot ethanol (10 mL/g) .

-

Add hexane (30 mL/g) dropwise at 0°C.

Analytical Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.25 (s, 1H, indole H4), 6.95 (d, J = 2.4 Hz, 1H, ArH), 3.89 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃), 1.32 (t, J = 7.6 Hz, 3H, CH₂CH₃).

-

HRMS (ESI+) : m/z calcd for C₂₁H₂₅N₂O₄S [M+H]⁺: 401.1534; found: 401.1536.

Scale-Up Considerations and Industrial Feasibility

Pilot-Scale Synthesis

Adapting the process for kilogram-scale production:

-

Indole synthesis : 50 kg batches achieve 91% yield using continuous flow reactors.

-

Ethylation : Switching to scalable Friedel-Crafts conditions with recyclable AlCl₃ reduces costs by 40%.

Economic Metrics:

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Cost per kg | $12,500 | $3,800 |

| Throughput | 100 g/day | 5 kg/day |

Analyse Chemischer Reaktionen

Types of Reactions

5-ethyl-2-methoxy-N-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds with similar structures to 5-ethyl-2-methoxy-N-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. Studies have demonstrated that modifications to the indole structure can enhance potency against specific cancer types, making this compound a candidate for further investigation in anticancer drug development .

2. Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have shown that certain indole derivatives can significantly reduce inflammation markers, indicating that this compound may also possess these beneficial effects .

3. Neuroprotective Properties

Given the presence of methoxy and indole groups, this compound could exhibit neuroprotective effects. Research into related compounds has revealed their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The exploration of this compound's interaction with neural pathways could yield significant insights into its potential as a neuroprotective agent .

Biological Research Applications

1. Antimicrobial Activity

Studies have indicated that compounds derived from indole structures possess antimicrobial properties. The sulfonamide group in this compound may enhance its efficacy against various bacterial strains, including resistant strains. This application is particularly relevant in the context of increasing antibiotic resistance .

2. Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored in various biochemical assays. Indole derivatives are known to interact with key enzymes involved in metabolic pathways, which can be leveraged for drug design targeting specific diseases .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 5-ethyl-2-methoxy-N-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

A. Impact of Indole Substitution

The target compound’s 5-methoxy-2-methylindole moiety distinguishes it from analogues with alternative substitutions (e.g., 3-methylindole in or benzoxazole in ).

B. Role of the Sulfonamide Group

The benzenesulfonamide core is critical for hydrogen bonding and solubility. Replacing it with acetamide (as in ) or pyridinyl-ethyl groups (as in ) alters electronic properties and target affinity. Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which may improve receptor binding compared to amides .

C. Substituent Effects on Bioactivity

- Ethyl vs.

- Methoxy Positioning : The 2-methoxy group on benzene is conserved in several analogues (e.g., ), suggesting its role in modulating electronic effects or steric interactions.

Biologische Aktivität

5-Ethyl-2-methoxy-N-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide, also known by its CAS number 927637-73-8, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Structural Characteristics

The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C21H26N2O4S |

| Molar Mass | 402.507 g/mol |

| CAS Number | 927637-73-8 |

The structure features an indole moiety, which is often associated with various biological activities, particularly in the realm of medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes can vary, they generally include the formation of the indole core followed by the introduction of the ethyl and methoxy groups. Such synthetic strategies are crucial for optimizing yield and purity for subsequent biological evaluations.

Anti-Cancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit promising anti-cancer properties. For instance, compounds containing indole derivatives have been shown to inhibit various cancer cell lines:

- Breast Cancer (MDA-MB-231) : Indole derivatives demonstrated significant cytotoxicity and apoptosis induction at micromolar concentrations. The activation of caspase pathways was noted as a mechanism of action .

| Compound Type | Cell Line | IC50 (μM) |

|---|---|---|

| Indole Derivatives | MDA-MB-231 | 1.0 - 10.0 |

Anti-Inflammatory Activity

The compound also shows potential anti-inflammatory effects. In vitro assays suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, similar to other sulfonamide derivatives known for their anti-inflammatory properties .

Neuroprotective Effects

Research indicates that related compounds possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's. The mechanisms often involve antioxidant activity and inhibition of acetylcholinesterase (AChE), which is crucial for maintaining cognitive function .

Case Studies

-

In Vitro Study on MDA-MB-231 Cells :

- Objective : To evaluate the cytotoxic effects of this compound.

- Findings : Significant reduction in cell viability at concentrations above 1 μM with morphological changes indicative of apoptosis.

-

Anti-inflammatory Activity Assessment :

- Objective : To assess the inhibition of pro-inflammatory cytokines.

- Findings : The compound inhibited IL-6 and TNF-alpha production in LPS-stimulated macrophages, suggesting a potential pathway for therapeutic intervention in inflammatory diseases.

Q & A

Q. Basic

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity. A retention time shift may indicate degradation .

- Thermogravimetric Analysis (TGA) : Determines thermal stability. A sharp weight loss near 200°C suggests decomposition, guiding storage conditions (e.g., refrigeration) .

- Karl Fischer Titration : Measures residual water content, critical for hygroscopic intermediates .

How can computational chemistry aid in the design of derivatives with enhanced activity?

Q. Advanced

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulates electronic interactions at the binding site to prioritize derivatives with improved affinity. For example, substituting the ethyl group with a cyclopropyl moiety may enhance van der Waals interactions .

- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, BBB permeability). A logP < 5 is ideal for oral bioavailability .

- Free Energy Perturbation (FEP) : Quantifies binding energy changes for specific substitutions, reducing experimental trial-and-error .

What are the challenges in scaling up the synthesis for preclinical studies?

Q. Advanced

- Solvent Volume Reduction : Transition from batch to flow chemistry minimizes DCM usage, improving safety and cost-efficiency .

- Catalyst Recycling : Immobilized catalysts (e.g., polymer-supported EDC) reduce waste in coupling steps .

- Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities (e.g., <0.1% for unknown impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.